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molecular formula C13H18BFO4S B1526684 3-Fluoro-4-(methylsulfonyl)phenylboronic Acid Pinacol Ester CAS No. 648904-85-2

3-Fluoro-4-(methylsulfonyl)phenylboronic Acid Pinacol Ester

Cat. No. B1526684
M. Wt: 300.2 g/mol
InChI Key: VRFPWIWPAXETRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07399867B2

Procedure details

Combine 2-(3-fluoro-4-methanesulfonyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane (222 mg, 0.74 mmol), NaIO4 (474 mg, 2.2 mmol), tetrahydrofuran (THF, 4 mL) and water (1 mL). Stir for 2 hours and add 2M HCl in diethyl ether (0.2 mL). Stir another 12 hours and filter away the solid. Wash the filtrate with brine (10 mL), dry with MgSO4 and evaporate the solvent. Wash the solid with hexane (2×10 mL) and ether (10 mL). Dry the solid under vacuum to obtain 68 mg of the title compound (42%).
[Compound]
Name
NaIO4
Quantity
474 mg
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.2 mL
Type
solvent
Reaction Step Five
Yield
42%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([B:12]2[O:16]C(C)(C)C(C)(C)[O:13]2)[CH:5]=[CH:6][C:7]=1[S:8]([CH3:11])(=[O:10])=[O:9].O1CCCC1.O.Cl>C(OCC)C>[F:1][C:2]1[CH:3]=[C:4]([B:12]([OH:16])[OH:13])[CH:5]=[CH:6][C:7]=1[S:8]([CH3:11])(=[O:10])=[O:9]

Inputs

Step One
Name
Quantity
222 mg
Type
reactant
Smiles
FC=1C=C(C=CC1S(=O)(=O)C)B1OC(C(O1)(C)C)(C)C
Step Two
Name
NaIO4
Quantity
474 mg
Type
reactant
Smiles
Step Three
Name
Quantity
4 mL
Type
reactant
Smiles
O1CCCC1
Step Four
Name
Quantity
1 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0.2 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
Stir for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stir another 12 hours
Duration
12 h
FILTRATION
Type
FILTRATION
Details
filter away the solid
WASH
Type
WASH
Details
Wash the filtrate with brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry with MgSO4
CUSTOM
Type
CUSTOM
Details
evaporate the solvent
WASH
Type
WASH
Details
Wash the solid with hexane (2×10 mL) and ether (10 mL)
CUSTOM
Type
CUSTOM
Details
Dry the solid under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC=1C=C(C=CC1S(=O)(=O)C)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 68 mg
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 42.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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